molecular formula C22H32N4O2 B6084575 (3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol

Cat. No.: B6084575
M. Wt: 384.5 g/mol
InChI Key: IOHPCRFFQRSYKU-NHCUHLMSSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol: is a complex organic compound that features a piperidine ring substituted with an azepane group and an imidazole moiety linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Azepane Group: This step may involve nucleophilic substitution reactions where an azepane derivative is introduced.

    Attachment of the Imidazole Moiety: This can be done through coupling reactions, such as the use of imidazole derivatives and appropriate coupling agents.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxyphenyl group.

    Reduction: Reduction reactions can be performed on the imidazole moiety or other reducible functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the azepane and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(azepan-1-yl)-1-[[1-(4-chlorophenyl)imidazol-2-yl]methyl]piperidin-3-ol
  • (3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methylphenyl)imidazol-2-yl]methyl]piperidin-3-ol

Uniqueness

  • The presence of the methoxy group in (3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol may confer unique electronic and steric properties, affecting its reactivity and binding characteristics.
  • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-28-19-8-6-18(7-9-19)26-15-11-23-22(26)17-24-14-10-20(21(27)16-24)25-12-4-2-3-5-13-25/h6-9,11,15,20-21,27H,2-5,10,12-14,16-17H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPCRFFQRSYKU-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2CN3CCC(C(C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CN=C2CN3CC[C@H]([C@@H](C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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